2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one
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Overview
Description
The compound “2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one” is a complex organic molecule that features a benzodiazole core, a morpholine sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one” typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced via sulfonylation reactions, where morpholine reacts with sulfonyl chlorides in the presence of a base.
Attachment of the Thiophene Ring: The thiophene ring is attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Assembly: The final compound is assembled by linking the benzodiazole core with the thiophene ring through a sulfanyl bridge, typically using thiol-ene click chemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzodiazole core and thiophene ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzodiazole and thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential candidate for drug development.
Fluorescent Probes: Due to its benzodiazole core, it can be used as a fluorescent probe in biological imaging.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for developing new pharmaceuticals, particularly in the treatment of cancer or infectious diseases.
Industry
Chemical Sensors: It can be used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to the active site of enzymes, inhibiting their activity. The benzodiazole core can interact with nucleic acids, potentially interfering with DNA replication or transcription. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethan-1-one
- **2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylpyrrole-2-yl)ethan-1-one
Uniqueness
The uniqueness of “2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one” lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring, for example, may enhance its electronic properties compared to similar compounds with furan or pyrrole rings.
Properties
Molecular Formula |
C20H23N3O4S3 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-(1-ethyl-5-morpholin-4-ylsulfonylbenzimidazol-2-yl)sulfanyl-1-(5-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C20H23N3O4S3/c1-3-23-17-6-5-15(30(25,26)22-8-10-27-11-9-22)12-16(17)21-20(23)28-13-18(24)19-7-4-14(2)29-19/h4-7,12H,3,8-11,13H2,1-2H3 |
InChI Key |
ICXIOUBOLJIGKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1SCC(=O)C4=CC=C(S4)C |
Origin of Product |
United States |
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